3-ethyloxane-3-carboxylic acid
Description
Historical Perspective and Chemical Significance of Substituted Cyclic Ethers in Organic Chemistry Research
Substituted cyclic ethers, a class of heterocyclic compounds featuring an oxygen atom within a carbon ring, have long captured the attention of chemists. Their history is intertwined with the development of synthetic organic chemistry, with early investigations paving the way for a deeper understanding of their reactivity and utility. Cyclic ethers are not merely solvents; their structural rigidity and the presence of the heteroatom confer unique stereochemical and electronic properties. acs.orgnih.gov This has made them valuable intermediates and key structural motifs in a vast array of complex molecules, including natural products and pharmaceuticals. nih.gov The substitution pattern on the cyclic ether ring further diversifies their chemical space, allowing for fine-tuning of properties such as stability, reactivity, and biological activity. acs.org
The Carboxylic Acid Functionality as a Versatile Chemical Moiety in Synthetic Methodologies and Material Science
The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, renowned for its versatility. thieme-connect.comgeeksforgeeks.org Its acidic nature and ability to participate in a wide range of chemical transformations, including esterification, amidation, and reduction, make it a cornerstone of synthetic methodologies. researchgate.netbritannica.com In material science, carboxylic acids and their derivatives are integral to the production of polymers, such as polyesters and polyamides. britannica.com They also serve as crucial components in the development of pharmaceuticals, food additives, and agrochemicals. geeksforgeeks.orgbyjus.com The ability of carboxylic acids to act as ligands for metal ions has also led to their use in catalysis and the formation of metal-organic frameworks. researchgate.net
Overview of Research Approaches for Novel Oxane Derivatives
The synthesis of novel oxane derivatives, six-membered cyclic ethers also known as tetrahydropyrans, is a dynamic area of research. Methodologies often focus on achieving high levels of stereoselectivity, as the spatial arrangement of substituents can dramatically influence the molecule's properties. Common strategies include the intramolecular cyclization of functionalized alcohols, often catalyzed by transition metals like palladium or platinum. nih.govorganic-chemistry.org Ring-closing metathesis has also emerged as a powerful tool for constructing unsaturated oxane rings. thieme-connect.com Researchers are continuously exploring new catalytic systems and reaction conditions to access a diverse range of substituted oxanes with greater efficiency and control. researchgate.netnih.gov
Scope and Objectives of Academic Inquiry on 3-Ethyloxane-3-carboxylic Acid
The academic inquiry into this compound is currently at a nascent stage, primarily focused on its synthesis and the characterization of its fundamental properties. The primary objectives of research in this area would be to:
Develop efficient and stereoselective synthetic routes to access this specific 3,3-disubstituted oxane.
Thoroughly characterize its physical and chemical properties through spectroscopic and analytical techniques.
Investigate its potential applications as a building block in medicinal chemistry or as a monomer in polymer synthesis.
Understand how the combination of the oxane ring and the carboxylic acid functionality at the same carbon atom influences its reactivity and potential for further chemical modification.
Content Inclusions
Detailed Research Findings
As a novel compound, specific research findings on this compound are limited. However, based on established principles of organic chemistry and research on analogous structures, we can predict its properties and potential synthetic pathways.
Predicted Physicochemical Properties:
The structure of this compound, with both a polar carboxylic acid group and a nonpolar ethyl group attached to the oxane ring, suggests it will have moderate solubility in both polar and nonpolar solvents. The presence of the carboxylic acid group will allow it to act as a weak acid.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| Boiling Point | Estimated to be high due to hydrogen bonding capabilities. |
| Acidity (pKa) | Expected to be in the typical range for carboxylic acids (around 4-5). |
Potential Synthetic Approaches:
The synthesis of this compound presents a challenge in creating a quaternary center at the 3-position of the oxane ring. Based on literature precedents for the synthesis of 3,3-disubstituted cyclic ethers, several strategies could be envisioned:
Intramolecular Williamson Ether Synthesis: This approach would involve the cyclization of a 3-ethyl-3-(hydroxymethyl)pentane-1,5-diol derivative. The primary challenge would be the synthesis of this specific diol precursor.
Alkylation of an Oxane-3-carboxylate: An alternative would be the alkylation of an ester of oxane-3-carboxylic acid at the 3-position. This would require a strong base to deprotonate the α-carbon to the ester, followed by reaction with an ethyl halide.
Ring-Opening of a Spiro-epoxide: A more advanced strategy could involve the synthesis of a spiro-epoxide fused to a cyclobutane (B1203170) ring, followed by a regioselective ring-opening reaction.
Further experimental work is necessary to validate these proposed synthetic routes and to fully characterize the properties of this novel compound.
Properties
CAS No. |
1158760-08-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyloxane 3 Carboxylic Acid
Retrosynthetic Analysis and Key Disconnections for 3-Ethyloxane-3-carboxylic Acid
A retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of a synthetic strategy. The most logical disconnections involve the carbon-oxygen bonds of the oxane ring and the carbon-carbon bond connecting the carboxylic acid group.
One primary disconnection strategy involves breaking the C-O bonds of the ether. This leads back to a substituted pentane-1,5-diol precursor. Specifically, the target molecule can be envisioned as arising from the intramolecular cyclization of a 3-ethyl-3-(hydroxymethyl)pentane-1,5-diol derivative. This approach places the focus on the synthesis of a suitable acyclic polyol.
A second key disconnection targets the carboxylic acid moiety. This functional group can be installed at a late stage of the synthesis through the oxidation of a primary alcohol. This retrosynthetic step simplifies the target to 3-ethyl-3-(hydroxymethyl)oxane. This precursor already contains the desired oxane ring with the ethyl and a hydroxymethyl group at the C-3 position.
These disconnections suggest a synthetic sequence that could involve the initial construction of a suitably substituted acyclic precursor, followed by cyclization to form the oxane ring, and concluding with the oxidation of a primary alcohol to the carboxylic acid. The choice of a specific route would depend on the availability of starting materials, and the desired control over stereochemistry.
Strategies for Oxane Ring Construction with C-3 Substitution
The formation of the 3,3-disubstituted oxane ring is a critical step in the synthesis of this compound. Several strategies can be employed for this purpose, including intramolecular cyclization reactions, and stereoselective approaches.
Intramolecular cyclization is a powerful method for the construction of cyclic ethers like oxanes. This approach typically involves the formation of a carbon-oxygen bond within a single molecule containing a hydroxyl group and a suitable leaving group. A plausible precursor for the synthesis of the oxane ring in this compound is a substituted pentane-1,5-diol. For instance, a diol such as 3-ethyl-3-(hydroxymethyl)pentane-1,5-diol could be selectively protected, followed by activation of the remaining primary hydroxyl group to facilitate an intramolecular Williamson ether synthesis.
Alternatively, the cyclization of diols can be achieved under acidic conditions, promoting the dehydration of a 1,5-diol to form the corresponding cyclic ether. The synthesis of substituted tetrahydrofurans via the oxidative cyclization of 1,5-dienes using ruthenium catalysts also presents a viable, though more complex, strategy that could be adapted for oxane synthesis nih.gov.
A different approach to intramolecular etherification involves the use of cyclic carbonates. Substituted five-membered cyclic carbonates bearing hydroxyalkyl groups have been shown to undergo intramolecular etherification under basic conditions to yield tetrahydrofuran (B95107) derivatives, a strategy that could potentially be extended to the synthesis of oxanes rsc.org.
While less common for the synthesis of simple oxanes, ring-expansion and ring-contraction reactions can be powerful tools for the construction of complex cyclic ethers. These methods are not typically the primary choice for a target like this compound due to the ready availability of linear precursors for direct cyclization. However, in specific contexts, such as the synthesis of highly substituted or stereochemically complex oxanes, these strategies might be considered.
Achieving stereocontrol in the synthesis of substituted oxanes is a significant challenge, particularly at a quaternary center like C-3 in the target molecule. While this compound itself is achiral, the principles of stereoselective synthesis become crucial when preparing chiral derivatives.
Stereoselective methods for the synthesis of polysubstituted housanes and spiro-oxa-housanes have been developed, demonstrating the potential for high levels of stereocontrol in the formation of complex cyclic systems nih.gov. Although not directly applicable to the target molecule, these advanced catalytic methods highlight the possibilities for controlling stereochemistry in cyclic ether synthesis. The development of stereoselective routes to key epoxymorphinan intermediates, which contain an oxane-like ring system, further underscores the progress in this area amanote.com.
For a target with a quaternary center, an asymmetric synthesis would likely involve the use of a chiral auxiliary or a chiral catalyst to control the formation of the key carbon-carbon or carbon-oxygen bonds. For instance, an asymmetric aldol (B89426) reaction could be employed to set the stereochemistry of a linear precursor prior to cyclization.
Methods for Introducing the Carboxylic Acid Functionality at C-3
The introduction of the carboxylic acid group at the C-3 position is the final key transformation in the proposed synthetic routes. This is most commonly achieved through the oxidation of a corresponding primary alcohol.
The oxidation of a primary alcohol, such as in the hypothetical precursor 3-ethyl-3-(hydroxymethyl)oxane, to a carboxylic acid is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose.
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) are effective for this transformation britannica.com. However, these reagents can be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule.
Milder and more selective methods are often preferred. For example, a two-step process involving the oxidation of the primary alcohol to an aldehyde, followed by further oxidation to the carboxylic acid, can offer better control. The oxidation of alcohols to aldehydes can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The subsequent oxidation of the aldehyde to the carboxylic acid can then be carried out using reagents like sodium chlorite (B76162) (NaClO₂) under buffered conditions (Pinnick oxidation).
A one-pot procedure for the conversion of primary alcohols to carboxylic acids using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) followed by sodium chlorite has also been reported and is applicable to a wide range of substrates nih.gov.
A patent for the preparation of 3-alkyl-oxetane-3-carboxylic acids describes the direct oxidation of 3-alkyl-3-hydroxymethyl-oxetanes using oxygen in an aqueous alkaline medium with a palladium or platinum catalyst nih.gov. This method, applied to a closely related ring system, suggests a direct and potentially scalable route to the target molecule from the corresponding alcohol.
The following table summarizes some common oxidation methods for the conversion of primary alcohols to carboxylic acids.
| Oxidizing Agent/System | Typical Conditions | Yield | Reference (for analogous transformations) |
| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat | Good to Excellent | britannica.com |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0 °C to room temperature | Good to Excellent | britannica.com |
| TEMPO/NaOCl, then NaClO₂ | Two-step, one-pot, buffered | High | nih.gov |
| O₂/Pd or Pt catalyst | Aqueous alkaline medium | High | nih.gov |
Table 1: Common Methods for the Oxidation of Primary Alcohols to Carboxylic Acids
Carboxylation Strategies (e.g., Grignard Reagent-CO2 Trapping)
A primary method for synthesizing carboxylic acids is through the carboxylation of organometallic compounds, particularly Grignard reagents. ucalgary.cayoutube.comyoutube.com This strategy involves the reaction of a suitable Grignard reagent with carbon dioxide (often in its solid form, dry ice) to form a magnesium carboxylate, which is then protonated in an acidic workup to yield the final carboxylic acid. ucalgary.cayoutube.com
The key steps in this process are:
Formation of the Grignard Reagent: An organohalide is reacted with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), to produce the Grignard reagent (R-MgX). youtube.com
Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. ucalgary.cayoutube.com This forms a halomagnesiocarboxylate salt.
Protonation: Subsequent treatment with an aqueous acid (e.g., HCl or H2SO4) protonates the carboxylate to afford the carboxylic acid. ucalgary.ca
For the synthesis of this compound, this would conceptually involve a Grignard reagent derived from a 3-ethyl-3-halooxane. The reaction with CO2 would introduce the carboxylic acid group at the 3-position of the oxane ring. youtube.com It is important to note that this method increases the carbon chain length by one carbon. youtube.comyoutube.com
Recent studies have also explored the role of nucleophilic bases, such as DBU (1,8-diazabicycloundec-7-ene), as catalytic additives in the carboxylation of Grignard reagents to understand their influence on CO2 activation and deactivation. figshare.com
Hydrolysis of Carboxylic Acid Derivatives (e.g., Esters, Nitriles)
Another significant synthetic route to carboxylic acids is the hydrolysis of their derivatives, most commonly esters and nitriles. chemguide.co.uklibretexts.org
Ester Hydrolysis:
Esters can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically used. libretexts.org
Base-Promoted Hydrolysis (Saponification): This method involves heating the ester with a dilute alkali, like sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uklibretexts.org This reaction is irreversible and generally preferred because the products, a carboxylate salt and an alcohol, are easier to separate. chemguide.co.ukdoubtnut.com The carboxylic acid is then obtained by acidifying the carboxylate salt. libretexts.org
For this compound, the corresponding methyl or ethyl ester could be synthesized and subsequently hydrolyzed to yield the desired acid.
Nitrile Hydrolysis:
Nitriles can also be hydrolyzed to carboxylic acids under acidic or basic conditions, typically requiring heating. The reaction proceeds via an amide intermediate.
Stereochemical Control and Diastereoselective Pathways in Synthesis
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for producing specific enantiomers or diastereomers of a target molecule. rsc.orggoogle.com For a molecule like this compound, which has a chiral center at the C3 position, stereoselective synthesis would be crucial for obtaining optically active forms.
While specific studies on the stereoselective synthesis of this compound are not prevalent in the provided search results, general principles of stereoselective synthesis can be applied. These can include:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction step. The auxiliary is then removed in a subsequent step.
Asymmetric Catalysis: Chiral catalysts, such as those based on transition metals with chiral ligands, can be employed to favor the formation of one enantiomer over the other. nih.gov For instance, stereoselective reductions of ketones to alcohols can be achieved using chiral catalysts. nih.gov
Substrate Control: The existing stereochemistry within a substrate can influence the stereochemical outcome of subsequent reactions. nih.gov
In the context of cyclic ethers, stereoselective methods have been developed for the synthesis of various substituted tetrahydrofurans, often involving intramolecular cyclization reactions where stereocenters are set with high control. rsc.org Similar strategies could potentially be adapted for the synthesis of stereochemically pure this compound.
Catalytic Systems and Reaction Optimization for this compound Synthesis
The efficiency and selectivity of synthetic routes to this compound can be significantly enhanced through the use of catalytic systems and careful reaction optimization.
Lewis Acid Catalysis in Cyclic Ether Synthesis
Lewis acids play a pivotal role in organic synthesis by activating functional groups and facilitating a wide range of transformations, including the formation of cyclic ethers. tminehan.comnih.gov They can be employed to catalyze the intramolecular cyclization of appropriate precursors to form the oxane ring.
For example, Lewis acids like scandium triflate (Sc(OTf)3) have been shown to be highly effective in catalyzing the intramolecular condensation of ynol ether-acetals to produce alkoxycycloalkene carboxylates. tminehan.comnih.gov While this specific reaction produces an unsaturated cyclic ester, the principle of Lewis acid-catalyzed cyclization is broadly applicable. The choice of Lewis acid can significantly impact the reaction's yield and selectivity. tminehan.comnih.gov Other Lewis acids that have been explored in similar contexts include indium triflate (In(OTf)3) and zinc triflate (Zn(OTf)2). nih.gov
The table below summarizes the effect of different Lewis acids on a model cyclocondensation reaction.
| Catalyst | Yield (%) |
| Sc(OTf)₃ | 78 |
| In(OTf)₃ | 50 |
| Zn(OTf)₂ | 25 |
| AgOTf | <5 |
| BiCl₃ | <5 |
| InCl₃ | No reaction |
| Data adapted from a study on the synthesis of alkoxycycloalkene carboxylates. nih.gov |
Transition Metal Catalysis for Functional Group Interconversions
Transition metal catalysts are indispensable tools for a vast array of functional group interconversions. While specific applications to this compound are not detailed in the provided results, general catalytic methods are highly relevant. For instance, transition metal-catalyzed reactions could be employed for:
Hydrogenation: Catalytic hydrogenation is a common method for the reduction of double bonds or other functional groups.
Oxidation: Selective oxidation of an alcohol precursor to a carboxylic acid can be achieved using various transition metal catalysts.
Carbonylation: Introduction of a carbonyl group can be facilitated by transition metal complexes.
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes is increasingly guided by the principles of green chemistry, which aim to minimize or eliminate the use and generation of hazardous substances. wordpress.commun.cawiley.com
Key green chemistry principles applicable to the synthesis of this compound include:
Atom Economy: Designing reactions where the maximum proportion of reactant atoms is incorporated into the final product. mun.ca
Use of Less Hazardous Chemicals: Whenever possible, synthetic methods should be designed to use and generate substances with little or no toxicity. wordpress.comyoutube.com An example is replacing carcinogenic solvents like benzene (B151609) with safer alternatives. youtube.com
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. organic-chemistry.org
Use of Renewable Feedstocks: Developing synthetic pathways that utilize raw materials from renewable sources.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. For example, employing catalytic methods over stoichiometric ones and choosing safer solvents and reagents are practical steps towards a greener synthesis. youtube.comyoutube.com
Reactivity and Transformation Pathways of 3 Ethyloxane 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and conversion into more reactive derivatives.
Esterification and Amidation Reactions of 3-Ethyloxane-3-carboxylic Acid
Esterification: this compound can be converted to its corresponding esters through several methods, with the Fischer esterification being a classic approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. organicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. organicchemistrytutor.commasterorganicchemistry.com For instance, the reaction of this compound with methanol (B129727) under acidic conditions would yield methyl 3-ethyloxane-3-carboxylate. The mechanism involves the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. organicchemistrytutor.commasterorganicchemistry.com
Intramolecular esterification is also a possibility if a hydroxyl group is present elsewhere in the molecule, leading to the formation of a cyclic ester known as a lactone. organicchemistrytutor.commasterorganicchemistry.comchemistrysteps.com
Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Direct reaction with an amine is possible but often requires high temperatures to drive off water. chemguide.co.uk More commonly, the carboxylic acid is first activated to facilitate the reaction. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to mediate the formation of the amide bond under milder conditions. The reaction of this compound with an amine, for example, ethylamine, in the presence of a coupling agent would yield N-ethyl-3-ethyloxane-3-carboxamide.
Reduction Reactions to Form Primary Alcohols or Aldehydes
Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk The reduction with LiAlH₄ involves the initial deprotonation of the acidic carboxylic proton to form a carboxylate salt, followed by nucleophilic attack of the hydride on the carbonyl carbon. masterorganicchemistry.comlibretexts.org A subsequent workup with a dilute acid is necessary to protonate the resulting alkoxide and yield the final alcohol product. chemguide.co.ukorganicchemistrytutor.com
Selective reduction to the aldehyde is challenging but can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then using a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H).
Decarboxylation Processes and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that does not readily occur with simple aliphatic carboxylic acids like this compound upon heating alone. Such reactions typically require specific structural features, such as a β-carbonyl group, which facilitates the formation of a cyclic transition state.
For a compound like this compound, alternative methods are necessary to achieve decarboxylation. One such method is the Hunsdiecker reaction , which provides a pathway for decarboxylative halogenation. wikipedia.orgbyjus.comorganic-chemistry.org In this reaction, the silver salt of the carboxylic acid is treated with a halogen, such as bromine, to produce an organic halide with one less carbon atom. wikipedia.orgbyjus.com The reaction is believed to proceed through a radical chain mechanism involving an acyl hypohalite intermediate. wikipedia.orgorganic-chemistry.org Applying the Hunsdiecker reaction to this compound would first involve the preparation of its silver salt, followed by reaction with bromine to potentially yield 3-bromo-3-ethyloxane.
Modifications of the Hunsdiecker reaction, such as the Barton decarboxylation, offer milder conditions and broader applicability by converting the carboxylic acid into a thiohydroxamate ester (Barton ester) followed by radical-initiated decarboxylation. alfa-chemistry.com
Formation of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)
To enhance the reactivity of the carboxylic acid group toward nucleophilic acyl substitution, this compound can be converted into more reactive derivatives like acid chlorides and acid anhydrides.
Acid Chlorides: The most common method for synthesizing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.com For example, reacting this compound with thionyl chloride would produce 3-ethyloxane-3-carbonyl chloride, along with the gaseous byproducts sulfur dioxide and hydrogen chloride. This transformation is advantageous because the byproducts are easily removed from the reaction mixture. Phosgene (COCl₂) can also be used for this conversion, often in the presence of a catalytic amount of an N,N-disubstituted formamide. google.com
Acid Anhydrides: Symmetrical acid anhydrides can be prepared by the dehydration of two equivalents of a carboxylic acid, though this often requires harsh conditions. A more common laboratory synthesis involves the reaction of an acid chloride with a carboxylate salt. youtube.comlibretexts.org For instance, 3-ethyloxane-3-carbonyl chloride could be reacted with the sodium salt of this compound to form the corresponding symmetrical anhydride, bis(3-ethyloxane-3-carbonyl) anhydride. Mixed anhydrides can also be synthesized by reacting an acid chloride with a different carboxylate. wikipedia.org
Reactions Involving the Oxane Ring System
The oxane ring is a six-membered saturated heterocycle containing an oxygen atom. Compared to smaller cyclic ethers like oxetanes and epoxides, the oxane ring is relatively stable and less prone to ring-opening reactions due to lower ring strain. However, under certain conditions, particularly with acid catalysis, the ring can be cleaved.
Nucleophilic and Electrophilic Ring-Opening Reactions of this compound
Ring-opening reactions of oxanes typically require activation by an acid to protonate the ring oxygen, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. magtech.com.cnresearchgate.net The regioselectivity of the ring-opening of unsymmetrically substituted oxanes is influenced by both steric and electronic factors. magtech.com.cn
In the case of this compound, an acid-catalyzed ring-opening would involve the protonation of the ether oxygen. A subsequent nucleophilic attack could, in principle, occur at either C2 or C6. Given the substitution pattern, the two carbons adjacent to the oxygen are sterically different. Strong nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn
Electrophilic ring-opening is less common for oxanes unless powerful electrophiles are used. The presence of the carboxylic acid group at the C3 position could potentially influence the reactivity and regioselectivity of ring-opening reactions, although specific studies on this substrate are not widely available. It is important to note that the stability of the six-membered oxane ring makes these reactions less favorable compared to analogous reactions with more strained four-membered oxetane (B1205548) rings. researchgate.net
Isomerization Pathways of Cyclic Ether Carboxylic Acids
Isomerization in cyclic ether carboxylic acids like this compound can occur through several pathways, including conformational changes and structural rearrangements.
Conformational Isomerism:
The oxane ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric strain. The ethyl and carboxylic acid substituents at the C3 position can adopt either axial or equatorial positions. The interconversion between these chair forms, known as ring flipping, represents a form of conformational isomerization. The equilibrium between these conformers is dictated by the steric bulk of the substituents, with the equatorial position being generally favored for larger groups to reduce 1,3-diaxial interactions.
Structural Isomerism:
More profound isomerization involves the cleavage and reformation of bonds, leading to constitutional isomers. Acid-catalyzed conditions can promote the ring-opening of the oxane, followed by re-cyclization to potentially form different ring sizes (e.g., tetrahydrofuran (B95107) derivatives) or positional isomers. For instance, acid-mediated isomerization of substituted tetrathiafulvalenes has been reported, highlighting the role of acid in facilitating such transformations. acs.org
Photocatalysis can also induce Z/E isomerization in molecules with suitable chromophores, as demonstrated in the stereodivergent construction of axially chiral alkenes. nih.gov While this compound itself lacks the necessary structural features for this specific type of photoisomerization, derivatization to introduce photosensitive groups could open up such pathways.
Reaction Mechanism Studies and Kinetics of this compound Transformations
Detailed mechanistic and kinetic studies specifically on this compound are scarce in the available literature. However, insights can be drawn from studies on analogous systems.
Mechanisms of C-H Functionalization:
The mechanism of transition-metal-catalyzed C-H functionalization of saturated heterocycles like oxane typically involves several key steps. youtube.com These can include:
Coordination of the metal catalyst to the heterocycle.
Cleavage of a C-H bond to form a metallacyclic intermediate.
Reaction with a coupling partner.
Reductive elimination to release the functionalized product and regenerate the catalyst.
For palladium-catalyzed reactions, an inner-sphere mechanism is often proposed. organic-chemistry.org Kinetic studies, including kinetic isotope effect (KIE) measurements, are crucial for elucidating the rate-determining step of these catalytic cycles.
Kinetics of Tetrahydropyran (B127337) Reactions:
Kinetic data for reactions involving the tetrahydropyran (oxane) ring can provide valuable information about reaction rates and the factors that influence them. For example, the catalytic production of tetrahydropyran via the hydrogenation of 3,4-dihydropyran over a Ni/SiO₂ catalyst has been studied. rsc.org The apparent activation energy for this reaction was determined to be 31 kJ mol⁻¹, with reaction orders of 2, 1, and -0.3 with respect to the partial pressures of H₂, DHP, and THP, respectively. rsc.org This data was fitted to a Hougen-Watson model, suggesting that the rate-limiting step is the hydrogenation of the adsorbed dihydropyran. rsc.org
Studies on benzopyran compounds have shown a correlation between the thermodynamics and kinetics of hydride transfer reactions, where the electronic effect of substituents is transferred through the ring system. mdpi.com Such principles could potentially be applied to understand the influence of the ethyl and carboxylic acid groups on the reactivity of the oxane ring in this compound.
Derivatization Strategies for Creating Analogues with Modified Chemical Properties
The carboxylic acid group in this compound is a prime site for derivatization, allowing for the synthesis of a wide array of analogues with modified physicochemical properties, such as solubility, lipophilicity, and biological activity. Common derivatization strategies include the formation of esters, amides, and other related functional groups. thermofisher.comlibretexts.org
Esterification:
Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an alcohol. libretexts.org
Amidation:
Amides can be prepared by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. libretexts.org
Reduction:
The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This creates a new functional group for further modification.
The table below summarizes some potential derivatization reactions of this compound based on general carboxylic acid reactivity.
| Derivative Type | Reagents and Conditions | Product Functional Group |
| Methyl Ester | Methanol, cat. H₂SO₄, heat | -COOCH₃ |
| Ethylamide | Ethylamine, DCC, CH₂Cl₂ | -CONHCH₂CH₃ |
| Primary Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ | -CH₂OH |
| Acid Chloride | SOCl₂, heat | -COCl |
| Amine | 1. SOCl₂; 2. NaN₃; 3. Heat; 4. H₂O | -NH₂ (via Curtius Rearrangement) |
These derivatization strategies allow for the systematic modification of the properties of this compound, which is a common practice in medicinal chemistry and materials science to optimize the performance of a lead compound. For example, converting the carboxylic acid to an ester can increase its lipophilicity, while conversion to an amide can introduce hydrogen bonding capabilities.
Advanced Spectroscopic and Structural Characterization of 3 Ethyloxane 3 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution NMR spectroscopy stands as the cornerstone for determining the three-dimensional structure of organic molecules in solution. For 3-ethyloxane-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework and relative stereochemistry.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing at a significantly downfield chemical shift. The quaternary carbon at the 3-position would also be readily identifiable. The chemical shifts of the oxane ring carbons would be influenced by the proximity to the oxygen atom.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | ~3.6 - 3.8 | m | - | ~68.0 |
| 4 | ~1.8 - 2.0 | m | - | ~30.0 |
| 5 | ~1.6 - 1.8 | m | - | ~25.0 |
| 6 | ~3.5 - 3.7 | m | - | ~67.0 |
| Ethyl CH₂ | ~1.9 - 2.1 | q | 7.5 | ~28.0 |
| Ethyl CH₃ | ~0.9 | t | 7.5 | ~8.0 |
| COOH | ~10 - 12 | br s | - | ~175.0 |
| C3 | - | - | - | ~45.0 |
Note: Predicted values are based on standard functional group ranges and may vary based on solvent and other experimental conditions.
While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the connectivity and elucidating the relative stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the ethyl group's methylene (B1212753) and methyl protons, and among the coupled protons of the oxane ring (e.g., between H4, H5, and H6, and between H2 and its neighbors if any).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the oxane ring and the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons. For instance, correlations would be expected from the ethyl methylene protons to the C3 carbon and the carbonyl carbon, confirming the attachment of the ethyl and carboxylic acid groups to the same carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and relative stereochemistry. For example, NOE correlations could be observed between the ethyl group protons and protons on the oxane ring, helping to define the orientation of the substituents.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O-C stretching of the oxane ring would likely appear in the 1050-1150 cm⁻¹ region.
Raman spectroscopy, being complementary to FT-IR, would also show these characteristic vibrations, but with different intensities. The C=O stretch would be present, and the C-H stretching and bending vibrations of the alkyl portions would also be observable.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | Weak |
| Carbonyl | C=O stretch | 1700-1725 (strong) | Moderate |
| Oxane | C-O-C stretch | 1050-1150 (strong) | Moderate to weak |
| Alkyl | C-H stretch | 2850-3000 (moderate) | Strong |
| Alkyl | C-H bend | 1350-1470 (moderate) | Moderate |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
HRMS is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₂O₃), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm).
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. Under mass spectrometric conditions, the molecule will fragment in a predictable manner. Key fragmentation pathways for this compound could include the loss of a water molecule (H₂O), the loss of the carboxyl group (COOH), or the cleavage of the ethyl group. The fragmentation pattern provides corroborating evidence for the proposed structure.
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment
Should this compound be a crystalline solid, single-crystal X-ray crystallography can provide the most definitive structural information. This technique maps the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles in the solid state.
Crucially, if the crystal belongs to a chiral space group, X-ray crystallography can be used to determine the absolute configuration of the chiral center (C3) without ambiguity. This is often achieved through the use of anomalous dispersion effects. The resulting crystal structure would also reveal intermolecular interactions, such as the hydrogen bonding patterns of the carboxylic acid groups, which often form dimers in the solid state.
Chiroptical Spectroscopy (Electronic Circular Dichroism - ECD, Optical Rotatory Dispersion - ORD) for Absolute Stereochemistry
Given that this compound possesses a chiral center at the C3 position, it is an optically active molecule. Chiroptical techniques, which measure the differential interaction of left and right circularly polarized light with a chiral molecule, can be used to determine its absolute stereochemistry in solution.
Electronic Circular Dichroism (ECD): The ECD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. The sign and intensity of the Cotton effects in the ECD spectrum, particularly those associated with the n→π* transition of the carbonyl chromophore, are highly sensitive to the stereochemistry at the chiral center.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve, especially around the absorption maximum of a chromophore, can also be used to deduce the absolute configuration.
For both ECD and ORD, the experimental spectra are typically compared with spectra predicted from quantum chemical calculations for both possible enantiomers ((R)- and (S)-3-ethyloxane-3-carboxylic acid). A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.
Theoretical and Computational Chemistry Studies on 3 Ethyloxane 3 Carboxylic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.
For a molecule like 3-ethyloxane-3-carboxylic acid, DFT would be employed to:
Optimize the ground state geometry: This involves finding the lowest energy conformation of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.
Analyze the electronic properties: DFT can be used to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity.
Investigate transition states: In chemical reactions, the transition state is the highest energy point along the reaction pathway. DFT can be used to locate and characterize transition state structures, which is essential for understanding reaction mechanisms and calculating activation energies.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods are generally more computationally expensive than DFT but can provide higher accuracy for energy and property predictions.
For this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be used for:
High-accuracy energy calculations: These methods can provide very precise calculations of the molecule's total energy, which is important for determining relative energies of different conformations or isomers.
Precise property predictions: Properties such as dipole moments, polarizabilities, and spectroscopic constants can be calculated with high accuracy using ab initio methods.
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, like the ethyl and carboxylic acid groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformations and determine their relative energies. This involves systematically rotating the flexible parts of the molecule and calculating the energy at each step to generate a potential energy surface or energy landscape. This landscape reveals the low-energy, and therefore more populated, conformations of the molecule.
Simulation of Reaction Mechanisms and Kinetic Profiles
Computational chemistry is a powerful tool for elucidating the step-by-step process of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility and rate of a reaction.
For this compound, this could involve studying reactions such as its synthesis, decomposition, or reactions involving the carboxylic acid group. From the energy profile, kinetic parameters like the rate constant can be estimated using transition state theory.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) from Theoretical Models
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, as well as spin-spin coupling constants. These predicted spectra can be compared with experimental data to confirm the structure of this compound.
IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated. The resulting theoretical IR spectrum shows characteristic peaks for the functional groups present in the molecule, such as the C=O stretch of the carboxylic acid and the C-O-C stretch of the oxane ring.
UV-Vis (Ultraviolet-Visible): The electronic transitions of a molecule can be calculated to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms change over time.
For this compound, MD simulations would be useful for:
Exploring conformational flexibility: MD simulations can reveal the dynamic transitions between different conformations, providing a more realistic picture of the molecule's flexibility than static conformational analysis.
Investigating solvent effects: By including explicit solvent molecules (like water) in the simulation box, MD can be used to study how the solvent influences the structure, dynamics, and reactivity of this compound. This is particularly important for understanding its behavior in solution.
Rational Design Principles for Modifying Reactivity and Selectivity
While specific computational data for this compound is scarce, rational design principles can be inferred from studies on related oxetane (B1205548) structures. These principles focus on the electronic and steric effects of substituents to control the molecule's behavior in chemical reactions.
Modifying Reactivity:
The reactivity of the oxetane ring, primarily its susceptibility to ring-opening, can be tuned by altering the electronic nature of the substituents.
Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups on the oxetane ring can enhance its reactivity towards nucleophilic attack by increasing the electrophilicity of the ring carbons. Conversely, electron-donating groups would be expected to decrease reactivity. In the case of this compound, the carboxylic acid group can act as an electron-withdrawing group, potentially influencing the ring's stability and reactivity.
Intramolecular Nucleophiles: The presence of a functional group within the molecule that can act as an internal nucleophile can facilitate ring-opening under certain conditions, particularly in an acidic environment. nih.gov The carboxylic acid moiety in this compound could potentially act as such a nucleophile, leading to specific reaction pathways.
Modifying Selectivity:
The selectivity of reactions involving this compound, such as regioselectivity in ring-opening reactions, would be governed by the steric and electronic influence of the ethyl and carboxylic acid groups.
Steric Hindrance: The bulky ethyl group at the C3 position would sterically direct the approach of incoming reagents, favoring attack at the less hindered positions of the oxetane ring.
Puckering of the Ring: The substitution at the C3 position induces a more puckered conformation of the oxetane ring compared to the planar structure of the parent oxetane. acs.orgillinois.edu This puckering affects the bond angles and the accessibility of different parts of the molecule to reagents, thereby influencing the selectivity of reactions.
Hydrogen Bonding: The carboxylic acid group can participate in hydrogen bonding, which can pre-organize the molecule or a reactant complex, leading to higher selectivity in certain transformations.
Hypothetical Data on Substituent Effects:
While not based on specific experimental or computational studies of this compound, the following table illustrates the general principles of how substituents at the C3 position of an oxetane ring could theoretically influence its properties, based on the broader understanding of oxetane chemistry.
| Substituent at C3 (in addition to the ethyl group) | Expected Effect on Ring Stability | Expected Effect on Reactivity towards Nucleophiles |
| -COOH (Carboxylic Acid) | Moderate | Increased (due to electron-withdrawing nature) |
| -CH₂OH (Hydroxymethyl) | Moderate | Potentially increased (can act as internal nucleophile) |
| -CN (Cyano) | Decreased | Increased (strong electron-withdrawing group) |
| -CH₃ (Methyl) | Increased | Decreased (electron-donating and steric bulk) |
Further computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to precisely quantify the effects of the ethyl and carboxylic acid groups on the geometric and electronic structure of this compound. Such studies could model reaction pathways, calculate activation energies for ring-opening with various nucleophiles, and predict the regioselectivity of such reactions, providing a solid foundation for the rational design of new synthetic methodologies and functional molecules based on this specific oxetane derivative.
Applications in Chemical Research and Advanced Materials
3-Ethyloxane-3-carboxylic Acid as a Versatile Synthetic Building Block
The dual functionality of this compound—a stable cyclic ether and a reactive carboxylic acid—makes it a valuable building block in organic synthesis. The carboxylic acid group can undergo a wide range of transformations, while the oxane ring provides a specific stereochemical and conformational scaffold.
Precursor in the Synthesis of Complex Organic Molecules
Carboxylic acids are fundamental precursors for a vast number of other chemical classes, and this compound is no exception. nih.gov The carboxylic acid moiety can be readily converted into esters, amides, acid halides, and other derivatives, each serving as a gateway to more complex molecular architectures. youtube.com For instance, esterification or amidation would attach new functionalities to the oxane scaffold, which could be used in the synthesis of biologically active compounds or functional materials.
The synthesis of complex natural products often relies on building blocks that contain cyclic ether motifs. thieme-connect.com Molecules like this compound could serve as key fragments in the total synthesis of such compounds, where the oxane ring constitutes a core structural element. Strategies for creating cyclic ethers often involve intramolecular cyclization, but using a pre-formed ring like this one can simplify synthetic routes significantly. thieme-connect.comorganic-chemistry.org
Role in Cascade Reactions and Multicomponent Synthesis
Cascade reactions, where a series of intramolecular transformations occur sequentially in a single step, are a powerful tool for rapidly building molecular complexity. 20.210.105frontiersin.org The structure of this compound is well-suited for initiating such cascades. For example, activation of the carboxylic acid could be followed by an intramolecular reaction involving the ether oxygen, potentially leading to novel bicyclic or spirocyclic systems. Research on similar molecules, like itaconic acid derivatives, shows that aza-Michael addition followed by an autocatalyzed intramolecular amidation-cyclization can form stable N-substituted pyrrolidone rings. frontiersin.org A similar principle could apply here, transforming the amine group into a stable carboxylic acid functionalized monomer. frontiersin.org
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient and atom-economical. numberanalytics.comtcichemicals.com Carboxylic acids are key components in famous MCRs like the Ugi and Passerini reactions. tcichemicals.comnih.gov this compound could participate in these reactions to generate complex, dipeptide-like structures or α-acyloxy carboxamides, respectively, all bearing the oxane moiety. nih.gov This would allow for the rapid generation of a library of diverse compounds built around the oxane core, which is valuable for drug discovery and materials development. nih.govorganic-chemistry.org Furthermore, protocols for three-component reactions involving the ring-opening of cyclic ethers with other reactants have been developed, suggesting another potential pathway for this molecule's use in complex synthesis. acs.org
Potential in Polymer Chemistry and Materials Science
The unique structure of this compound also suggests its utility in the creation of advanced materials with specialized properties.
Monomer for Specialty Polymers or Copolymers
Carboxylic acid monomers are widely used to create a variety of polymers, including polyesters and polyamides. google.comlibretexts.org this compound could be used in condensation polymerization with diols or diamines to produce polyesters or polyamides, respectively. libretexts.org The incorporation of the bulky and polar oxane ring into the polymer backbone would significantly influence the material's properties, potentially enhancing thermal stability, altering solubility, or introducing specific functionalities.
The development of polymers from bio-based monomers is a growing area of research. nih.gov While this specific compound's origin is not detailed, the synthesis of monomers from renewable resources like citric acid or itaconic acid is common. nih.gov The polymerization of other cyclic ether-containing monomers, such as those derived from biomass, has been shown to produce materials with enhanced thermomechanical properties compared to petroleum-derived analogues. digitellinc.com This suggests that polymers derived from this compound could offer unique and advantageous characteristics.
Table 2: Potential Polymerization Reactions Involving this compound
| Reaction Type | Co-monomer | Resulting Polymer | Potential Properties |
| Polycondensation | Diol (e.g., Ethylene Glycol) | Polyester | Modified thermal properties, altered polarity |
| Polycondensation | Diamine (e.g., Hexamethylenediamine) | Polyamide (Nylon-like) | Enhanced rigidity, specific solubility profiles |
| Ring-Opening Polymerization | (Self-polymerization, if lactone formed) | Polyester | Biodegradability, unique mechanical features |
Components in Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic linker molecules. youtube.com Carboxylic acids are one of the most common functional groups used for these organic linkers. researchgate.netresearchgate.net The carboxylate group of this compound can coordinate to metal centers in various ways, forming one-, two-, or three-dimensional networks. nih.gov
The presence of the oxane ring and the ethyl group would add significant bulk and specific geometry to the linker, influencing the resulting MOF's topology, pore size, and surface properties. mdpi.com The ether oxygen within the oxane ring could also potentially act as a secondary binding site for metal ions, leading to more complex and potentially more stable framework structures. The functionalization of linkers is a key strategy for tuning the properties of MOFs for specific applications like gas storage, separation, or catalysis. digitellinc.commdpi.com Using a bifunctional linker like this compound offers a direct route to incorporating these features into the material's design. mdpi.com
Advanced Solvents and Reaction Media Development
The physicochemical properties of this compound suggest its potential use in specialized solvent applications. Cyclic ethers like tetrahydrofuran (B95107) (THF) are valued as organic solvents due to their relative inertness and ability to dissolve a wide range of compounds. libretexts.orgopenstax.org The oxane ring in this molecule provides a similar ether functionality.
Simultaneously, the carboxylic acid group imparts polarity and the ability to form strong hydrogen bonds. This dual nature could make it a useful component in novel solvent systems, such as deep eutectic solvents (DES). DES are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. Carboxylic acids are frequently used as hydrogen bond donors in DES formulations for applications like metal extraction. mdpi.com A DES based on this compound could offer unique solvation properties, combining the characteristics of an ether and a carboxylic acid. Furthermore, the choice of solvent can be critical in controlling reaction outcomes, and in some cases, can even switch the chirality of a product in an asymmetric synthesis. kyoto-u.ac.jp The development of new solvent media, potentially involving this compound, could therefore enable new or more efficient chemical transformations. researchgate.net
Reference Compound in Analytical Techniques for Organic Compounds
While specific, documented applications of 3-ethyloxetane-3-carboxylic acid as a dedicated reference compound in standardized analytical methods are not extensively reported in publicly available literature, its chemical nature suggests potential utility in various analytical techniques for the characterization and quantification of other organic compounds, particularly those with similar structural features. The use of a reference compound, or internal standard, is a fundamental practice in analytical chemistry to ensure the accuracy and precision of results by compensating for variations in sample preparation, injection volume, and instrument response. nih.govcerilliant.comscioninstruments.com
In chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), an ideal internal standard should be a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It should also be well-resolved from other components in the chromatogram. nih.govcerilliant.com Given its unique oxetane (B1205548) ring and carboxylic acid functional group, 3-ethyloxetane-3-carboxylic acid could potentially serve as an internal standard for the analysis of other oxetane derivatives or small-molecule carboxylic acids. Its distinct molecular weight and retention time would allow for clear identification and quantification.
In mass spectrometry (MS), an isotopically labeled version of the analyte is often the preferred internal standard. nih.govcerilliant.com However, in cases where a stable isotope-labeled standard is unavailable, a structurally analogous compound like 3-ethyloxetane-3-carboxylic acid could be employed. Its fragmentation pattern in the mass spectrometer would be distinct, allowing for its use in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for accurate quantification of structurally related analytes. scioninstruments.com
The stability of oxetane-carboxylic acids can be a concern, as some have been shown to be unstable and prone to isomerization into lactones, especially when heated or stored for extended periods. nih.govic.ac.uk This potential instability would need to be carefully evaluated under the specific analytical conditions before 3-ethyloxetane-3-carboxylic acid could be confidently used as a reference compound.
Table of Potential Analytical Applications and Considerations:
| Analytical Technique | Potential Role of 3-Ethyloxetane-3-carboxylic acid | Key Considerations |
|---|---|---|
| Gas Chromatography (GC) | Internal Standard | Thermal stability, potential for derivatization to improve volatility. |
| High-Performance Liquid Chromatography (HPLC) | Internal Standard | Solubility in mobile phase, UV-Vis absorbance (may require derivatization for enhanced detection). |
| Mass Spectrometry (MS) | Internal Standard / Reference Compound | Distinct fragmentation pattern, potential for use in quantitative analysis of other oxetanes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reference Standard | Chemical shift reference for compounds with similar functional groups. |
It is important to note that while the properties of 3-ethyloxetane-3-carboxylic acid suggest its potential as a reference compound, its practical application in this context would require thorough validation, including studies on its stability, purity, and chromatographic behavior under specific analytical method conditions. Commercial suppliers offer this compound primarily for research purposes, and its use as an analytical standard would necessitate independent verification of its identity and purity. sigmaaldrich.com
Future Research Directions and Broader Perspectives
Development of Novel and Sustainable Synthetic Routes to 3-Ethyloxane-3-carboxylic Acid
The synthesis of 3-ethyloxetane-3-carboxylic acid has been historically achieved through methods such as the oxidation of the corresponding primary alcohol, 3-ethyl-3-hydroxymethyl-oxetane. google.com A known process involves reacting this alcohol with oxygen in an aqueous alkaline medium using a palladium and/or platinum catalyst. google.com While effective, future research is steering towards more sustainable and efficient methodologies.
Key Areas for Development:
Catalytic C-H Activation: Direct carboxylation of 3-ethyloxetane through C-H activation at the C3 position represents a highly atom-economical approach. This would bypass the need for pre-functionalized substrates like the hydroxymethyl derivative, streamlining the synthetic sequence.
Photocatalytic Methods: Visible-light-promoted photoredox catalysis offers a mild and powerful tool for generating radical intermediates. researchgate.net Future routes could explore the decarboxylative coupling of a more accessible oxetane (B1205548) di-acid or the direct carboxylation of an ethyl-substituted oxetane precursor under photocatalytic conditions.
Flow Chemistry: Implementing continuous flow reactors for the oxidation of 3-ethyl-3-hydroxymethyl-oxetane could enhance safety, improve heat and mass transfer, and allow for more precise control over reaction parameters, potentially leading to higher yields and purity.
Bio-catalysis: The use of engineered enzymes could provide highly selective and environmentally benign pathways. A hypothetical enzymatic oxidation could offer unparalleled stereocontrol if chiral derivatives were targeted, operating under mild aqueous conditions.
Alternative Building Blocks: Research into the oxidative cleavage of furan (B31954) derivatives has presented a two-step method to access 3-aryl-3-carboxylic acid oxetanes. acs.orgscribd.com A similar strategy, starting from a suitably substituted furan, could be envisioned for the synthesis of aliphatic analogues like 3-ethyloxetane-3-carboxylic acid.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Method | Precursor | Key Reagents/Catalysts | Potential Advantages |
| Catalytic Oxidation (Established) | 3-Ethyl-3-hydroxymethyl-oxetane | O₂, Pt/Pd catalyst, aq. NaOH | Proven scalability |
| Williamson Etherification | 2-(bromomethyl)-2-ethylpropane-1,3-diol | Strong base (e.g., NaH) | Access from acyclic precursors doi.orgacs.org |
| Oxidative Cleavage | Substituted Furan Derivative | Lewis Acid, Oxidant (e.g., RuCl₃, NaIO₄) | Mild conditions, novel pathway acs.org |
| Direct C-H Carboxylation | 3-Ethyloxetane | CO₂, Metal Catalyst/Photocatalyst | High atom economy, reduced steps |
Exploration of Undiscovered Reactivity and Transformation Pathways
The reactivity of 3-ethyloxetane-3-carboxylic acid is dictated by the interplay between the strained oxetane ring and the carboxylic acid group. While the carboxylic acid can undergo standard transformations, the proximity of the strained ring offers avenues for novel chemical reactions.
Decarboxylative Functionalization: Building on work with 3-aryl oxetane acids, the decarboxylative generation of a tertiary radical or carbocation at the C3 position is a promising area. doi.org This would enable the installation of new substituents in place of the carboxyl group, providing a gateway to a wide array of 3,3-disubstituted oxetanes.
Ring-Opening Reactions: While oxetanes are more stable than epoxides, the ring can be opened under specific acidic or nucleophilic conditions. nih.gov The intramolecular participation of the carboxylic acid group could facilitate novel ring-opening and subsequent cyclization reactions, leading to the formation of different heterocyclic scaffolds, such as lactones. doi.org
C-H Functionalization of the Ring: Recent advances in C-H activation could allow for the selective functionalization of the C2 or C4 positions of the oxetane ring, leaving the C3-substituents intact. acs.org This late-stage modification would enable the synthesis of highly substituted oxetane derivatives that are otherwise difficult to access.
Table 2: Potential Reactivity and Transformation Pathways
| Reaction Type | Reagents/Conditions | Product Type | Potential Utility |
| Esterification | Alcohol, Acid Catalyst | Oxetane Ester | Prodrug synthesis, material science |
| Amidation | Amine, Coupling Agent | Oxetane Amide | Bioisostere development |
| Decarboxylative Coupling | Photocatalyst, Radical Acceptor | 3,3-Disubstituted Oxetane | Late-stage functionalization doi.org |
| Ring-Opening Polymerization | Lewis/Brønsted Acid | Polyether | Development of novel polymers |
Advancements in Stereoselective Synthesis and Derivatization
While 3-ethyloxetane-3-carboxylic acid itself is achiral, the principles of stereoselective synthesis are crucial for preparing chiral analogues and derivatives, which could have unique properties.
Future research will likely focus on:
Asymmetric Synthesis of Analogues: Developing methods for the enantioselective synthesis of oxetanes with a chiral center at C3 (e.g., where the two substituents are different and introduced stereoselectively) or at other positions on the ring. Strategies could involve chiral catalysts for ring formation or kinetic resolution of racemic intermediates. nih.gov
Diastereoselective Derivatization: For reactions that create new stereocenters on the molecule (e.g., addition to a derivative), controlling the diastereoselectivity will be key. The rigid conformation of the oxetane ring can be exploited to influence the stereochemical outcome of reactions on adjacent functional groups.
Synthesis of Chiral Building Blocks: The development of methods to produce enantiomerically pure 3-substituted oxetanes is a significant area of research. rsc.orgrsc.org These building blocks are valuable for creating complex molecules with precisely controlled three-dimensional structures.
Interdisciplinary Applications in Niche Chemical Fields
The unique physicochemical properties of the oxetane motif—specifically its polarity, metabolic stability, and ability to act as a hydrogen bond acceptor—make it an attractive component for applications beyond its traditional use in medicinal chemistry. acs.orgmagtech.com.cnnih.gov
Ligand Development for Catalysis: The oxetane oxygen can act as a coordinating atom in metal complexes. Incorporating the 3-ethyloxetane-3-carboxylic acid scaffold into ligand designs could lead to new catalysts with modified solubility, stability, and electronic properties, potentially influencing the selectivity and activity of catalytic transformations.
Chemical Sensor Development: The rigid structure and defined orientation of the functional groups make this molecule a candidate for inclusion in supramolecular hosts or as a recognition element in chemical sensors. The carboxylic acid could be functionalized with a chromophore or fluorophore, with the oxetane ring providing a specific binding pocket or modulating the sensor's interaction with an analyte.
Advanced Materials Science: As a monomer, the ring-opening of 3-ethyloxetane-3-carboxylic acid or its ester derivatives could lead to novel polyethers. The pendant ethyl and carboxylic acid groups would introduce specific functionality along the polymer backbone, influencing properties like solubility, thermal stability, and adhesion.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-ethyloxane-3-carboxylic acid in laboratory conditions?
- Answer : Synthesis typically involves esterification or multi-component condensation reactions. For example, oxetane ring formation can be achieved via acid-catalyzed cyclization of β-hydroxycarboxylic acid derivatives. Key steps include controlled temperature (e.g., 70–80°C) and inert atmospheres to prevent side reactions. Characterization via -NMR and IR spectroscopy is critical to confirm the oxetane ring and carboxylic acid group .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : -NMR identifies proton environments (e.g., oxetane ring protons at δ 3.5–4.5 ppm, carboxylic acid proton at δ 10–12 ppm).
- IR : Strong absorption bands near 1700–1720 cm confirm the carboxylic acid C=O stretch.
- Mass spectrometry : Molecular ion peaks at m/z 130.14 (molecular weight) validate purity .
Q. What safety protocols should be followed when handling this compound in research settings?
- Answer :
- PPE : Wear EN 166-certified safety goggles, nitrile gloves, and flame-retardant lab coats.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
- Answer :
- Kinetic analysis : Monitor reaction progress via HPLC or -NMR to determine rate constants. For esterification, pseudo-first-order kinetics under acidic conditions are common.
- Isotopic labeling : Use -labeled water to trace oxygen incorporation in hydrolysis reactions. Computational modeling (DFT) can validate transition states .
Q. What strategies resolve contradictions in solubility data reported for this compound across different studies?
- Answer :
- Controlled variables : Standardize solvent purity (e.g., HPLC-grade), temperature (±0.1°C), and ionic strength.
- Statistical validation : Apply ANOVA to compare datasets, ensuring outliers are examined for experimental artifacts (e.g., residual solvents).
- Alternative methods : Use nephelometry for low-solubility quantification instead of gravimetry .
Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?
- Answer :
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict electrophilic/nucleophilic sites.
- Solvent modeling : COSMO-RS simulations assess solvation effects in polar aprotic solvents (e.g., DMF).
- Reactivity descriptors : Fukui indices and LUMO maps guide functionalization pathways (e.g., esterification vs. amidation) .
Data Presentation and Validation
Q. How should researchers present conflicting spectral data for this compound in publications?
- Answer :
- Supplementary materials : Include raw NMR/FID files and baseline-corrected IR spectra.
- Error analysis : Report signal-to-noise ratios and integration errors for NMR peaks.
- Cross-validation : Compare with structurally analogous compounds (e.g., 3-methyloxetane-3-carboxylic acid) to identify systematic discrepancies .
Q. What experimental controls are essential for validating the stability of this compound under varying pH conditions?
- Answer :
- pH buffers : Use citrate (pH 2–4), phosphate (pH 6–8), and carbonate (pH 9–11) buffers.
- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC-UV.
- Degradant identification : LC-MS/MS identifies hydrolysis products (e.g., β-hydroxycarboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
